molecular formula C23H39O5PSi-2 B12596932 3,5-Di-tert-butyl-2-({[tert-butyl(dimethyl)silyl]oxy}methyl)-4-ethenylphenyl phosphate CAS No. 917480-15-0

3,5-Di-tert-butyl-2-({[tert-butyl(dimethyl)silyl]oxy}methyl)-4-ethenylphenyl phosphate

Cat. No.: B12596932
CAS No.: 917480-15-0
M. Wt: 454.6 g/mol
InChI Key: TZUPKWRHVCHJPM-UHFFFAOYSA-L
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Description

3,5-Di-tert-butyl-2-({[tert-butyl(dimethyl)silyl]oxy}methyl)-4-ethenylphenyl phosphate is a complex organic compound characterized by its bulky tert-butyl groups and a phosphate ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Di-tert-butyl-2-({[tert-butyl(dimethyl)silyl]oxy}methyl)-4-ethenylphenyl phosphate typically involves multiple steps. One common approach starts with the preparation of the phenol derivative, followed by the introduction of the tert-butyl groups through Friedel-Crafts alkylation. The silyl ether is then formed by reacting the phenol with tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole. The final step involves the phosphorylation of the phenol derivative using a suitable phosphorus reagent, such as phosphorus oxychloride, under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

3,5-Di-tert-butyl-2-({[tert-butyl(dimethyl)silyl]oxy}methyl)-4-ethenylphenyl phosphate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phosphate ester group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an aqueous medium or potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Formation of oxidized derivatives, such as carboxylic acids or ketones.

    Reduction: Formation of reduced derivatives, such as alcohols or alkanes.

    Substitution: Formation of substituted phosphate esters.

Scientific Research Applications

3,5-Di-tert-butyl-2-({[tert-butyl(dimethyl)silyl]oxy}methyl)-4-ethenylphenyl phosphate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 3,5-Di-tert-butyl-2-({[tert-butyl(dimethyl)silyl]oxy}methyl)-4-ethenylphenyl phosphate involves its interaction with specific molecular targets. The bulky tert-butyl groups and the phosphate ester functional group play a crucial role in its binding affinity and selectivity. The compound may inhibit enzymatic activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, the silyl ether group can enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Di-tert-butyl-4-hydroxybenzyl phosphate
  • 3,5-Di-tert-butyl-2-hydroxybenzaldehyde
  • 3,5-Di-tert-butylcatechol

Uniqueness

3,5-Di-tert-butyl-2-({[tert-butyl(dimethyl)silyl]oxy}methyl)-4-ethenylphenyl phosphate is unique due to the presence of the silyl ether group, which imparts enhanced stability and lipophilicity

Properties

CAS No.

917480-15-0

Molecular Formula

C23H39O5PSi-2

Molecular Weight

454.6 g/mol

IUPAC Name

[3,5-ditert-butyl-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-ethenylphenyl] phosphate

InChI

InChI=1S/C23H41O5PSi/c1-13-16-18(21(2,3)4)14-19(28-29(24,25)26)17(20(16)22(5,6)7)15-27-30(11,12)23(8,9)10/h13-14H,1,15H2,2-12H3,(H2,24,25,26)/p-2

InChI Key

TZUPKWRHVCHJPM-UHFFFAOYSA-L

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1C=C)C(C)(C)C)CO[Si](C)(C)C(C)(C)C)OP(=O)([O-])[O-]

Origin of Product

United States

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